molecular formula C100H98N10O20 B12416417 Carboxyrhodamine110-PEG4-DBCO

Carboxyrhodamine110-PEG4-DBCO

Cat. No.: B12416417
M. Wt: 1759.9 g/mol
InChI Key: XQDAZUXRGBDDNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyrhodamine 110-PEG4-DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with PEG4 and DBCO groups. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of Carboxyrhodamine 110-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The product is then purified using techniques like column chromatography and characterized using spectroscopic methods .

Chemical Reactions Analysis

Mechanism of Action

Carboxyrhodamine 110-PEG4-DBCO exerts its effects through the SPAAC reaction. The DBCO group in the compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation and labeling applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C100H98N10O20

Molecular Weight

1759.9 g/mol

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/2C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55;51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h2*1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60)

InChI Key

XQDAZUXRGBDDNM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O

Origin of Product

United States

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